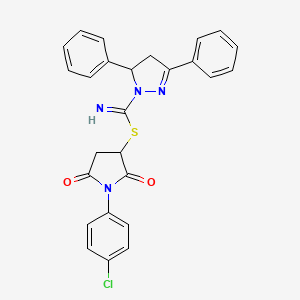

![molecular formula C21H20ClNO2 B4934519 N-[(4-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]butanamide](/img/structure/B4934519.png)

N-[(4-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]butanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[(4-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]butanamide, also known as Triclabendazole, is a chemical compound that is commonly used as an anthelmintic drug. It is mainly used to treat fascioliasis, a parasitic infection caused by liver flukes. Fascioliasis is a disease that affects both humans and animals, and it is prevalent in many parts of the world.

Mechanism of Action

N-[(4-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]butanamideole works by disrupting the metabolism of the liver flukes, ultimately leading to their death. It does this by inhibiting the enzyme, fumarate reductase, which is essential for the survival of the parasites.

Biochemical and Physiological Effects:

N-[(4-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]butanamideole has been shown to have minimal toxicity in humans and animals. It is rapidly metabolized in the liver and excreted in the urine. However, in some rare cases, it has been associated with adverse effects such as nausea, vomiting, and abdominal pain.

Advantages and Limitations for Lab Experiments

N-[(4-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]butanamideole is a highly potent drug that is effective against a wide range of parasitic infections. However, its use in laboratory experiments is limited due to its high cost and the need for specialized equipment for its synthesis.

Future Directions

There is ongoing research to develop new and more effective drugs for the treatment of parasitic infections. One area of focus is the development of drugs that target multiple parasites, as many parasitic infections are caused by more than one species of parasite. Additionally, there is ongoing research to develop drugs that are less toxic and have fewer adverse effects than current treatments.

Synthesis Methods

The synthesis of N-[(4-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]butanamideole is a complex process that involves several steps. The first step involves the reaction between 4-chlorobenzyl chloride and 2-hydroxy-1-naphthaldehyde to form the intermediate compound, N-[(4-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]formamide. The second step involves the reaction between the intermediate compound and butylamine to form the final product, N-[(4-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]butanamide.

Scientific Research Applications

N-[(4-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]butanamideole has been extensively studied for its efficacy in treating fascioliasis. It has been shown to be highly effective in killing liver flukes, the parasites responsible for the disease. Additionally, N-[(4-chlorophenyl)(2-hydroxy-1-naphthyl)methyl]butanamideole has been studied for its potential in treating other parasitic infections, such as schistosomiasis and echinococcosis.

properties

IUPAC Name |

N-[(4-chlorophenyl)-(2-hydroxynaphthalen-1-yl)methyl]butanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClNO2/c1-2-5-19(25)23-21(15-8-11-16(22)12-9-15)20-17-7-4-3-6-14(17)10-13-18(20)24/h3-4,6-13,21,24H,2,5H2,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBSLLBGZNQWPID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC(C1=CC=C(C=C1)Cl)C2=C(C=CC3=CC=CC=C32)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-7-(dimethylamino)-4-[4-(methylthio)phenyl]-4H-chromene-3-carbonitrile](/img/structure/B4934440.png)

![N-(1-{1-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-methoxybenzamide](/img/structure/B4934443.png)

![ethyl 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-(2-phenylethyl)-4-piperidinecarboxylate](/img/structure/B4934467.png)

![ethyl beta-hydroxy-3-nitro-N-[(9-oxo-9H-fluoren-2-yl)sulfonyl]phenylalaninate](/img/structure/B4934469.png)

![1-[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]methanamine](/img/structure/B4934475.png)

![N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4934482.png)

![diethyl [3-(2-nitrophenoxy)propyl]malonate](/img/structure/B4934490.png)

![(3aS*,5S*,9aS*)-2-methyl-5-(3,4,5-trimethoxyphenyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4934493.png)

![N~1~-(2-chlorophenyl)-N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4934507.png)

![N-[3-(methylthio)phenyl]-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea](/img/structure/B4934523.png)

![N-[2-chloro-5-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-cyano-2-fluorobenzamide](/img/structure/B4934527.png)

![3'-(3-chlorophenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B4934528.png)